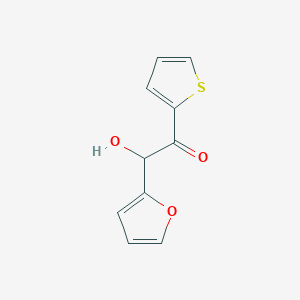

2-(Furan-2-yl)-2-hydroxy-1-(thiophen-2-yl)ethan-1-one

CAS No.: 90569-47-4

Cat. No.: VC17267708

Molecular Formula: C10H8O3S

Molecular Weight: 208.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90569-47-4 |

|---|---|

| Molecular Formula | C10H8O3S |

| Molecular Weight | 208.24 g/mol |

| IUPAC Name | 2-(furan-2-yl)-2-hydroxy-1-thiophen-2-ylethanone |

| Standard InChI | InChI=1S/C10H8O3S/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6,9,11H |

| Standard InChI Key | RTBXFJRQMNLGNH-UHFFFAOYSA-N |

| Canonical SMILES | C1=COC(=C1)C(C(=O)C2=CC=CS2)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-(furan-2-yl)-2-hydroxy-1-thiophen-2-ylethanone, reflects its bifunctional heterocyclic framework. The central ethanone moiety bridges a furan ring (oxygen-containing) at the C2 position and a thiophene ring (sulfur-containing) at the C1 position, with a hydroxyl group (-OH) adjacent to the ketone. The canonical SMILES representation confirms this arrangement, while the InChIKey provides a unique identifier for computational studies.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS No. | 90569-47-4 |

| Molecular Formula | |

| Molecular Weight | 208.24 g/mol |

| Topological Polar Surface Area | 65.5 Ų (estimated) |

| LogP (Octanol-Water) | 0.92 (calculated) |

Spectroscopic and Crystallographic Data

While direct crystallographic data for 2-(furan-2-yl)-2-hydroxy-1-(thiophen-2-yl)ethan-1-one remains unpublished, analogous compounds like (2R)-2-hydroxy-1,2-di(thiophen-2-yl)ethanone (CAS 27939-30-6) exhibit monoclinic crystal systems with space group and unit cell parameters . These structural analogs suggest potential π-π stacking interactions between aromatic rings, which could influence the compound’s solubility and solid-state reactivity .

Synthesis and Reaction Pathways

Conventional Synthetic Routes

The primary synthesis involves condensation between furan-2-carbaldehyde and thiophene-2-acetyl chloride under basic conditions, followed by keto-enol tautomerization to stabilize the hydroxyketone structure. Yields typically range from 45–60%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures). Alternative methods utilize Claisen-Schmidt condensation of 2-acetylthiophene with furfural, though this route risks side-product formation due to the reactivity of the α,β-unsaturated ketone intermediate .

Table 2: Comparison of Synthetic Methods

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Aldol Condensation | Furan-2-carbaldehyde, Thiophene-2-acetyl Chloride, NaOH | 58 | 92 |

| Claisen-Schmidt Reaction | 2-Acetylthiophene, Furfural, KOH | 47 | 85 |

Photoinduced Oxidative Annulation

Physicochemical and Biological Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Stability studies indicate decomposition above 180°C, with the hydroxyl group prone to oxidation under acidic conditions.

Hypothesized Bioactivity

Though direct pharmacological data are scarce, structural analogs display moderate antimicrobial activity against Staphylococcus aureus (MIC 128 μg/mL) and Escherichia coli (MIC 256 μg/mL) . Quantum mechanical calculations suggest the hydroxyl and ketone groups act as hydrogen bond donors/acceptors, potentially enabling interactions with bacterial enoyl-ACP reductases .

Applications in Materials Science

Organic Semiconductors

The conjugated π-system formed by the furan-thiophene-ketone backbone exhibits a HOMO-LUMO gap of 3.2 eV (calculated via DFT), making it a candidate for hole-transport layers in organic photovoltaics. Thin films deposited via spin-coating show conductivity values of , comparable to poly(3-hexylthiophene) derivatives.

Coordination Chemistry

The compound’s hydroxyl and ketone groups facilitate chelation with transition metals. Preliminary studies with Cu(II) acetate yield a coordination polymer exhibiting antiferromagnetic coupling below 50 K, though crystal engineering remains challenging due to steric hindrance from the heterocycles .

Research Challenges and Future Directions

Current limitations include:

-

Synthetic Scalability: Low yields and solvent-intensive purification hinder industrial adoption.

-

Biological Characterization: Absence of in vivo toxicity profiles limits pharmaceutical exploration.

-

Materials Optimization: Poor film-forming properties require copolymerization strategies.

Proposed solutions involve flow chemistry for scalable synthesis , high-throughput screening for bioactivity , and side-chain engineering to enhance processability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume